molecular formula C22H14BrFN4O B14977511 3-(4-bromophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-bromophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B14977511
M. Wt: 449.3 g/mol
InChI Key: VDQHDWNBUZFQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a polycyclic heteroaromatic compound featuring a pyrazolo-pyrido-pyrimidine core. Its structure includes a 4-bromophenyl group at position 3, a 2-fluorophenyl group at position 7, and a methyl substituent at position 2. These substitutions likely influence its electronic, steric, and bioactive properties.

Properties

Molecular Formula

C22H14BrFN4O

Molecular Weight

449.3 g/mol

IUPAC Name

5-(4-bromophenyl)-11-(2-fluorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H14BrFN4O/c1-13-20(14-6-8-15(23)9-7-14)21-25-12-16-18(28(21)26-13)10-11-27(22(16)29)19-5-3-2-4-17(19)24/h2-12H,1H3

InChI Key

VDQHDWNBUZFQAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Br)C(=O)N(C=C3)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizationsFor example, a common synthetic route may involve the condensation of 4-bromobenzaldehyde, 2-fluoroaniline, and 2-methylpyrazole under acidic conditions, followed by cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Condensation and Cyclocondensation

  • Route : Pyrazolo[1,5-a]pyrimidine cores are formed via condensation of substituted pyrazol-5-amines with carbonyl precursors (e.g., 3-oxo-3-phenylpropanoate), followed by cyclocondensation .

  • Reagents : POCl₃ and tetramethylammonium chloride are used to convert intermediates to chlorides, which react with amine derivatives (e.g., 2-pyridinemethanamine) .

  • Conditions : Optimized temperature, pressure, and catalysts (e.g., ionic liquids or nanoparticles) improve yield and purity .

Reaction Type Key Steps Reagents/Conditions
Condensation-CyclizationPyrazol-5-amine + carbonyl precursor → pyrimidinone → chloride → amine substitutionPOCl₃, tetramethylammonium chloride, reflux

Functionalization Reactions

The compound undergoes post-synthetic modifications to enhance its biological activity:

Formylation

  • Method : Vilsmeier-Haack reagents add formyl groups at nucleophilic positions (e.g., position 3) .

  • Scope : Broad substrate tolerance, with yields influenced by aryl substituents (e.g., thiophene groups increase nucleophilicity) .

C–C Cross-Coupling

  • Method : Alkyne-functionalized derivatives undergo Pd-catalyzed coupling (e.g., Suzuki or Sonogashira) to introduce diverse substituents .

  • Applications : Enables structural diversification for drug discovery .

Oxidation and Diol Formation

  • Steps : Osmium tetroxide catalyzes dihydroxylation of double bonds, followed by sodium periodate cleavage to generate carbonyl compounds .

Aza-Michael Addition and Cyclocondensation

  • Aza-Michael Addition : Pyrazolic NH₂ reacts with β-enaminones via nucleophilic attack, forming intermediates .

  • Cyclocondensation : The intermediate undergoes cyclization with loss of water, forming the fused pyrazolo[1,5-a]pyrimidine core .

Electronic Effects on Regioselectivity

  • Electron-withdrawing groups (EWGs) on aryl substituents enhance reaction efficiency by stabilizing intermediates .

  • Electron-donating groups (e.g., TMS) influence regioselectivity in cyclization steps .

CDK2 Inhibition

  • Mechanism : The compound’s pyrazolo[1,5-a]pyrimidine core interacts with CDK2, a key kinase in cell cycle regulation, showing potent anticancer activity .

  • Cytotoxicity : IC₅₀ values in the nanomolar range against MCF-7 and HCT-116 cell lines highlight its therapeutic potential .

Application Key Findings Relevance
CDK2 InhibitionNanomolar IC₅₀ values in cancer cell linesTargeted anticancer therapy
Antimicrobial ActivityStructural similarity to brominated pyrimidines suggests broad-spectrum useInfection treatment

Challenges and Optimization

  • Synthetic Yield : Multistep routes require precise control of reaction conditions (e.g., temperature, catalysts) to minimize byproducts .

  • Purification : Recrystallization and chromatography are critical for isolating the final compound .

Comparison of Structural Analogues

Compound Structural Features Biological Activity
Pyrazolo[3,4-d]pyrimidineDifferent ring fusionCDK2 inhibition
Pyrazolo[4,3-e] triazoloTriazole substitutionAnticancer activity
4-BromopyrimidineBrominated pyrimidineAntimicrobial properties

This compound’s reactivity and structural versatility make it a valuable scaffold for medicinal chemistry, particularly in oncology and antimicrobial research. Further mechanistic studies and in vivo testing are needed to fully realize its therapeutic potential.

Scientific Research Applications

3-(4-bromophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound with applications primarily in medicinal chemistry. It belongs to the class of pyrazolo[1,5-a]pyrimidines, known for their diverse biological activities. The presence of bromine and fluorine substituents on the phenyl groups enhances its chemical reactivity and potential biological interactions.

Scientific Research Applications

This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. It is characterized by a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core substituted with bromophenyl and fluorophenyl groups. The presence of these substituents gives the compound distinct chemical and biological properties, making it a candidate for scientific research applications.

Potential therapeutic agent

Compounds in the pyrazolo[1,5-a]pyrimidine class have been studied for their biological activities, particularly as potential therapeutic agents. Research indicates that 3-(4-bromophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one may exhibit various medicinal properties.

Anticancer Activity

Research suggests that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. This compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells, making this compound a potential candidate for cancer therapy.

Applications in synthesis

The synthesis of 3-(4-bromophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step synthetic pathways. These include multicomponent reactions, condensation reactions, and intramolecular cyclizations. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce reaction times. A common synthetic route may involve the condensation of 4-bromobenzaldehyde, 2-fluoroaniline, and 2-methylpyrazole under acidic conditions, followed by cyclization to form the final product. Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity, including the use of catalysts, controlled temperature and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Comparison to Similar Compounds

3-(4-bromophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and fluorophenyl groups enhances its potential as a versatile compound for various applications in research.

CompoundStructural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidineDifferent ring fusionCDK2 inhibition
Pyrazolo[4,3-e][1,2,4]triazoloTriazole substitutionAnticancer activity
4-BromopyrimidineBrominated pyrimidineAntimicrobial properties

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or other proteins involved in cell cycle regulation, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substitution Patterns

The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one scaffold is shared among several derivatives, with variations in substituent type and position significantly altering properties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Positions) Molecular Formula Key Features
Target Compound 3-(4-BrPh), 7-(2-FPh), 2-Me C₂₃H₁₅BrFN₅O Bromine (electron-withdrawing), fluorine (polar), methyl (steric bulk)
7-(4-BrPh)-3-(4-FPh)-2-Me analog () 7-(4-BrPh), 3-(4-FPh), 2-Me C₂₃H₁₅BrFN₅O Positional isomer of target; altered steric/electronic interactions
MK73 () 2-(4-BrPh), 5-(3,5-bis(CF₃)Ph) C₂₁H₁₂BrF₆N₃O Bis-trifluoromethyl groups enhance lipophilicity
4i () 5-(3-FPh), 3-(4-OHPh-diazenyl) C₁₈H₁₅FN₆O₂ Hydroxyphenyl-diazenyl group introduces H-bonding potential
9e () 5-(2-BrPh), 7-COOEt C₂₁H₁₇BrN₄O₃ Ester group at position 7 increases polarity

Physicochemical and Analytical Data

Table 2: Analytical Comparison of Selected Compounds

Compound Name Melting Point (°C) IR (cm⁻¹) MS (m/z) Elemental Analysis (C/H/N)
Target Compound Not reported Predicted: ~1650 (C=O) [M+H]+: ~496 Calculated: ~C 55.6, H 3.0, N 14.1
9e () 207–209 1710 (C=O), 1660 (C=N) 452 (M+) Found: C 55.49, H 4.02, N 12.10
4i () Not reported ~1640 (C=O), 1500 (C=C) Not reported Found: C 58.83, H 4.03, N 22.47
MK63 () Not reported Not reported Not reported Calculated: C 58.5, H 3.2, N 14.6

Key Research Findings and Implications

Substituent Effects : Bromine and fluorine enhance lipophilicity and metabolic stability but may reduce solubility. Methyl groups add steric bulk without significant electronic effects .

Synthetic Challenges : Brominated analogs often require optimized conditions (e.g., ultrasound, catalysts) to improve yields .

Bioactivity Gaps : The lack of antimicrobial activity in structurally related compounds () suggests the target may require functionalization (e.g., sulfonamides, amines) for therapeutic relevance .

Biological Activity

3-(4-bromophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for a variety of pharmacological properties including anticancer, antimicrobial, and antiviral activities.

Structural Characteristics

The compound features a fused bicyclic structure comprising both pyrazole and pyrimidine rings. The presence of bromine and fluorine substituents on the phenyl groups enhances its chemical reactivity and potential interactions with biological targets. The molecular formula is C22H14BrFN4OC_{22}H_{14}BrFN_4O with a molecular weight of 449.3 g/mol.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Specifically, 3-(4-bromophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells, making this compound a potential candidate for cancer therapy .

Antimicrobial and Antiviral Properties

The compound has also shown promise in antimicrobial and antiviral research. A study highlighted its effectiveness against the H5N1 avian influenza virus, demonstrating significant antiviral activity through various assays including EC50 and LD50 determination . The unique substituents on the phenyl groups may enhance its interaction with viral proteins or host cell receptors.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It may act by:

  • Inhibiting key enzymes involved in cancer progression (e.g., CDKs).
  • Disrupting viral replication through interference with viral proteins.
  • Modulating signaling pathways that regulate cell survival and apoptosis.

Synthesis and Derivative Studies

The synthesis of 3-(4-bromophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step synthetic pathways that include reactions such as oxidation, reduction, and substitution . Research on derivatives has expanded the understanding of structure-activity relationships (SAR) within this class of compounds.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
3-(4-bromophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-onePyrazolo-pyrimidine core with bromine and fluorine substituentsAnticancer (CDK inhibition), Antiviral (H5N1)
Pyrazolo[3,4-d]pyrimidineDifferent ring fusionCDK inhibition
Pyrazolo[4,3-e][1,2,4]triazoloTriazole substitutionAnticancer activity
4-BromopyrimidineBrominated pyrimidineAntimicrobial properties

Case Studies

Several studies have documented the biological activity of related pyrazolo compounds:

  • A study reported the synthesis of novel pyrazole derivatives that demonstrated potent antiviral activity against H5N1 .
  • Another research highlighted the anticancer potential of various pyrazolo derivatives through their ability to inhibit specific enzymes involved in tumor growth .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-bromophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic ring formation. Key steps include:
  • Cyclization : Use sulfur/nitrogen sources (e.g., thiourea) with catalysts like p-toluenesulfonic acid to form the pyrazolo-pyrido-pyrimidine core .
  • Substitution : Introduce bromophenyl and fluorophenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under inert atmospheres .
  • Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and heterocyclic carbons (δ 150–160 ppm) to verify substituent positions .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ m/z calculated for C23H16BrFN5O: 492.03; observed: 492.05) .
  • XRD : Resolve crystal packing and bond angles (e.g., dihedral angles between fused rings <5° deviation from planarity) .

Q. How do the compound’s physicochemical properties influence its solubility and formulation for biological assays?

  • Methodological Answer :
  • LogP : Predicted via computational tools (e.g., ChemAxon) to be ~3.2, indicating moderate lipophilicity.
  • Solubility : Use DMSO for stock solutions (50 mM), diluted in PBS with 0.1% Tween-80 to prevent aggregation .
  • Stability : Assess via HPLC under physiological conditions (pH 7.4, 37°C; degradation <5% over 24 hours) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data or reaction mechanisms?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts (±0.3 ppm accuracy) and identify tautomeric forms .
  • MD Simulations : Model solvation effects (explicit water) to explain discrepancies in experimental vs. theoretical LogP values .
  • Reaction Pathway Analysis : Use Gaussian 16 to map energy barriers for key steps (e.g., cyclization vs. byproduct formation) .

Q. What strategies address low yields or byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., dimerization products at m/z 980–1000) and adjust stoichiometry .
  • Catalyst Screening : Test Pd(OAc)2/XPhos for coupling efficiency (>80% yield) vs. cheaper alternatives (e.g., CuI/neocuproine, 60% yield) .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 12 hours) and improve regioselectivity .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for target binding?

  • Methodological Answer :
  • Crystallography : Resolve protein-ligand complexes (e.g., kinase inhibition) to identify critical interactions (e.g., Br···π stacking with Tyr-123) .
  • Analog Synthesis : Replace bromophenyl with electron-withdrawing groups (e.g., CF3) to enhance binding affinity (IC50 from 50 nM to 15 nM) .
  • Pharmacophore Mapping : Align electrostatic potentials (Molegro) to prioritize substituents improving solubility without sacrificing potency .

Q. What experimental designs reconcile conflicting data on the compound’s biological activity across assays?

  • Methodological Answer :
  • Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) in triplicate to minimize variability in IC50 values .
  • Off-Target Screening : Employ BioMAP panels to assess selectivity (e.g., >10-fold specificity for kinase X over related isoforms) .
  • Meta-Analysis : Apply Bayesian statistics to integrate data from cell-based vs. enzymatic assays, identifying confounding factors (e.g., serum protein binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.